

Proper handling and storage conditions for FL104

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: FL104

Cat. No.: B1672751

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Application Notes and Protocols for FL104

For Researchers, Scientists, and Drug Development Professionals

Introduction

FL104 is a potent and selective small-molecule agonist for the urotensin-II receptor (UTR), a G protein-coupled receptor (GPCR). Identified by its CAS Number 885672-81-1, **FL104** serves as a valuable research tool for investigating the physiological and pathological roles of the urotensinergetic system.^{[1][2]} Its chemical name is N-[1-(4-chlorophenyl)-3-dimethylaminopropyl]-4-phenylbenzamide.^{[1][2]} These application notes provide detailed information on the proper handling, storage, and use of **FL104** in various experimental settings.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **FL104** is presented in the table below. This information is essential for accurate preparation of stock solutions and for understanding the compound's behavior in experimental assays.

Property	Value	Reference
CAS Number	885672-81-1	[1] [2]
Molecular Formula	C ₂₄ H ₂₅ ClN ₂ O	[1] [2]
Molecular Weight	392.93 g/mol	[1]
Appearance	Solid powder	[1]
Purity	>98%	[1]
Solubility	Soluble in DMSO	[1] [3]
pEC ₅₀ (R-SAT™ assay)	7.11	[3]
EC ₅₀ (R-SAT™ assay)	~77.6 nM	Calculated

Proper Handling and Storage

Proper handling and storage of **FL104** are critical to maintain its stability and activity. Follow these guidelines to ensure the integrity of the compound.

Handling

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling **FL104**.
- Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
- Weighing: When weighing the solid powder, use an analytical balance in an enclosure to prevent dissemination of the compound.
- Contamination: Avoid cross-contamination by using dedicated spatulas and weighing boats.

Storage Conditions

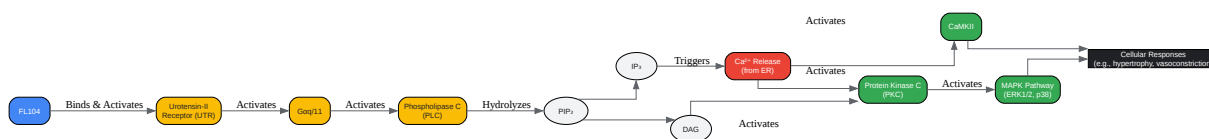
The stability of **FL104** is dependent on the storage conditions. The following table summarizes the recommended storage temperatures and expected shelf life.

Condition	Temperature	Duration	Shelf Life	Reference
Solid Powder (Long-term)	-20°C	Months to years	>2 years	[1][4]
Solid Powder (Short-term)	0 - 4°C	Days to weeks	Not specified	[1][4]
Stock Solution (Long-term)	-20°C or -80°C	Months	1-6 months	[4]
Stock Solution (Short-term)	0 - 4°C	Days to weeks	Not specified	[1]

Note: For optimal stability, it is recommended to store **FL104** as a solid powder at -20°C and prepare fresh stock solutions as needed. Avoid repeated freeze-thaw cycles of stock solutions.

Signaling Pathway of FL104

As an agonist of the urotensin-II receptor, **FL104** activates downstream signaling cascades. The urotensin-II receptor is primarily coupled to the Gαq/11 subunit of heterotrimeric G proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers propagate the signal through various downstream effectors.



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FL104 activates the UTR, leading to downstream signaling cascades.

Experimental Protocols

The following are detailed protocols for common experiments involving **FL104**.

Preparation of Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of **FL104** in DMSO.

Materials:

- **FL104** solid powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Analytical balance
- Vortex mixer

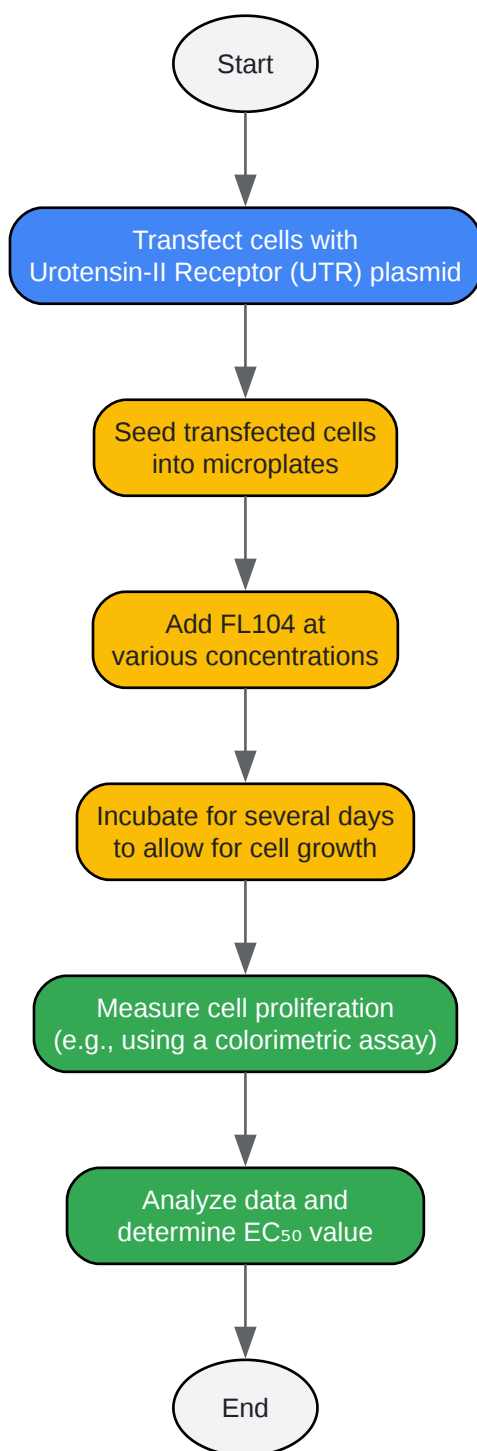
Procedure:

- Tare: Place a sterile microcentrifuge tube on the analytical balance and tare the weight.
- Weigh: Carefully add the desired amount of **FL104** powder to the tube. For a 10 mM stock solution, a common starting amount is 1 mg.
- Calculate Solvent Volume: Calculate the volume of DMSO needed to achieve a 10 mM concentration. The molecular weight of **FL104** is 392.93 g/mol .
 - $\text{Volume (L)} = \text{Mass (g)} / (\text{Molecular Weight (g/mol)} * \text{Concentration (mol/L)})$
 - For 1 mg of **FL104**: $\text{Volume (L)} = 0.001 \text{ g} / (392.93 \text{ g/mol} * 0.01 \text{ mol/L}) = 0.0002545 \text{ L} = 254.5 \text{ }\mu\text{L}$
- Dissolve: Add the calculated volume of DMSO to the microcentrifuge tube containing the **FL104** powder.

- Mix: Vortex the solution until the **FL104** is completely dissolved. Gentle warming may be required to facilitate dissolution.
- Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term use.

Receptor Selection and Amplification Technology (R-SAT™) Assay

The R-SAT™ assay is a functional cell-based assay used to determine the agonistic activity of compounds on GPCRs. The following is a generalized protocol for evaluating **FL104**.



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A generalized workflow for the R-SAT™ assay.

Materials:

- Mammalian cell line suitable for transfection (e.g., NIH 3T3)
- Expression plasmid for the human urotensin-II receptor
- Transfection reagent
- Cell culture medium and supplements
- **FL104** stock solution
- 96-well cell culture plates
- Cell proliferation assay kit (e.g., MTS or MTT)
- Plate reader

Procedure:

- **Cell Transfection:** Transfect the host cell line with the urotensin-II receptor expression plasmid according to the manufacturer's protocol for the chosen transfection reagent.
- **Cell Seeding:** After transfection, seed the cells into 96-well plates at a predetermined density and allow them to attach overnight.
- **Compound Addition:** Prepare serial dilutions of **FL104** in cell culture medium. Remove the existing medium from the cells and add the medium containing the different concentrations of **FL104**. Include a vehicle control (DMSO) and a positive control (urotensin-II).
- **Incubation:** Incubate the plates for a period sufficient to allow for agonist-induced cell proliferation (typically 3-5 days).
- **Proliferation Assay:** Measure cell proliferation using a suitable assay kit according to the manufacturer's instructions.
- **Data Analysis:** Plot the cell proliferation data against the log concentration of **FL104**. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Western Blot for Phosphorylated ERK1/2

This protocol describes the detection of ERK1/2 phosphorylation in response to **FL104** treatment, a downstream event in the urotensin-II signaling pathway.

Materials:

- Cells expressing the urotensin-II receptor
- **FL104** stock solution
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and electrophoresis equipment
- PVDF or nitrocellulose membrane
- Transfer buffer and apparatus
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
- HRP-conjugated secondary antibody
- Chemiluminescent substrate and imaging system

Procedure:

- **Cell Treatment:** Culture cells to the desired confluency. Serum-starve the cells overnight to reduce basal ERK1/2 phosphorylation. Treat the cells with **FL104** at the desired concentration for various time points (e.g., 5, 15, 30 minutes). Include an untreated control.
- **Cell Lysis:** Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- **Protein Quantification:** Determine the protein concentration of each cell lysate using a protein assay.

- SDS-PAGE: Normalize the protein concentrations and prepare samples for SDS-PAGE. Separate the proteins by electrophoresis.
- Western Blotting: Transfer the separated proteins to a membrane.
- Immunodetection:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detect the chemiluminescent signal.
- Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to confirm equal protein loading.
- Data Analysis: Quantify the band intensities and express the level of phosphorylated ERK1/2 as a ratio to total ERK1/2.

Disclaimer

FL104 is for research use only and is not intended for human or veterinary use. The information provided in these application notes is for guidance only. Researchers should optimize the protocols for their specific experimental conditions.

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- To cite this document: BenchChem. [Proper handling and storage conditions for FL104]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672751#proper-handling-and-storage-conditions-for-fl104]

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